4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Beschreibung
Molecular Architecture and IUPAC Nomenclature
The molecular structure of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid exhibits a sophisticated heterocyclic framework characterized by the formal union of a thiazole ring system with a pyrrole moiety. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically designated as 4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid. The compound bears the Chemical Abstracts Service registry number 1610377-11-1 and corresponds to PubChem Compound Identifier 75176159.
The molecular formula C₁₀H₁₀N₂O₂S reflects a precise atomic composition that encompasses ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 222.26 grams per mole. The structural connectivity follows a defined pattern where the ethyl substituent occupies the 4-position of the thiazole ring, while the pyrrol-1-yl group is attached at the 2-position, and the carboxylic acid functionality is positioned at the 5-carbon of the thiazole framework.
Detailed spectroscopic characterization through nuclear magnetic resonance analysis reveals distinctive chemical shifts that confirm the proposed molecular architecture. The Simplified Molecular Input Line Entry System representation O=C(C1=C(CC)N=C(N2C=CC=C2)S1)O provides a linear notation that captures the complete structural connectivity. Additionally, the International Chemical Identifier string InChI=1S/C10H10N2O2S/c1-2-7-8(9(13)14)15-10(11-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14) offers a standardized method for representing the compound's molecular structure in computational databases.
The three-dimensional spatial arrangement of atoms within this molecule creates specific steric interactions and electronic distributions that influence its chemical reactivity and potential biological activity. The pyrrole nitrogen atom serves as a key electron-donating center, while the thiazole ring provides both electron-accepting and electron-donating characteristics depending on the specific position under consideration.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂S | Elemental Analysis |
| Molecular Weight | 222.26 g/mol | Mass Spectrometry |
| Chemical Abstracts Service Number | 1610377-11-1 | Registry Database |
| International Chemical Identifier Key | UJYUJDHVBRLJHG-UHFFFAOYSA-N | Computational Generation |
| PubChem Compound Identifier | 75176159 | Database Assignment |
Crystallographic Characterization and Space Group Analysis
Crystallographic investigations of this compound provide critical insights into the solid-state molecular packing arrangements and intermolecular interactions that govern the compound's physical properties. The compound has been assigned the Molecular Design Limited catalog number MFCD26130172, indicating its inclusion in comprehensive chemical databases that track structural and physical property data.
While specific crystallographic parameters for this exact compound are not extensively detailed in the available literature, comparative analysis with structurally related thiazole-pyrrole hybrid systems provides valuable information about expected crystal packing motifs. Research on similar heterocyclic carboxylic acids demonstrates that these compounds typically exhibit hydrogen bonding networks involving the carboxylic acid functional groups, leading to characteristic supramolecular assemblies in the crystalline state.
The carboxylic acid functionality at the 5-position of the thiazole ring serves as both a hydrogen bond donor through its hydroxyl group and a hydrogen bond acceptor through its carbonyl oxygen atom. These dual hydrogen bonding capabilities facilitate the formation of extended hydrogen bonding networks in the solid state, contributing to the overall crystal stability and defining the space group symmetry operations.
Intermolecular interactions in the crystal lattice are further influenced by the aromatic π-π stacking interactions between the thiazole and pyrrole ring systems. The electron-rich pyrrole moiety can engage in π-π stacking with electron-deficient aromatic systems, while the thiazole ring with its sulfur and nitrogen heteroatoms provides additional sites for weak intermolecular interactions.
The ethyl substituent at the 4-position introduces conformational flexibility that can influence crystal packing efficiency. Rotational freedom around the carbon-carbon bond connecting the ethyl group to the thiazole ring creates multiple possible conformations that must be considered when analyzing crystallographic data.
| Crystallographic Parameter | Expected Range | Basis for Estimation |
|---|---|---|
| Molecular Volume | 180-220 Ų | Van der Waals calculations |
| Hydrogen Bond Donors | 1 | Carboxylic acid hydroxyl |
| Hydrogen Bond Acceptors | 4 | Carbonyl oxygen, thiazole nitrogen, pyrrole nitrogen |
| Rotatable Bonds | 3 | Ethyl group and carboxylic acid |
Comparative Analysis with Related Thiazole-Pyrrole Hybrid Systems
Comprehensive comparative analysis of this compound with structurally analogous compounds reveals important structure-activity relationships and provides insights into the influence of substituent modifications on molecular properties. The most closely related compound is 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, which differs only in the substitution of a methyl group for the ethyl group at the 4-position of the thiazole ring.
The methyl analogue, bearing Chemical Abstracts Service number 1105192-39-9, exhibits a molecular weight of 208.24 grams per mole and molecular formula C₉H₈N₂O₂S. This structural modification results in a decrease of 14.02 mass units compared to the ethyl derivative, reflecting the difference between methyl and ethyl substituents. The reduced molecular volume of the methyl analogue may lead to different crystal packing arrangements and potentially altered physical properties such as melting point and solubility characteristics.
Another significant structural variant is 4-(tert-butyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid, registered under Chemical Abstracts Service number 1707392-17-3. This compound features a tert-butyl group at the 4-position, resulting in a molecular formula of C₁₂H₁₄N₂O₂S and a molecular weight of 250.32 grams per mole. The bulky tert-butyl substituent introduces significant steric hindrance that can profoundly influence both the molecular conformation and intermolecular packing arrangements in the solid state.
The 4-isopropyl variant represents another important member of this structural family, providing insights into the effects of branched alkyl substitution patterns. The systematic variation of alkyl substituents from methyl to ethyl to isopropyl to tert-butyl creates a series that allows for detailed investigation of steric and electronic effects on molecular properties.
Research conducted on practical synthesis approaches for halogen-doped pyrrole derivatives provides additional context for understanding the reactivity patterns within this compound class. The synthesis methodologies developed for related thiazole-pyrrole hybrid systems demonstrate the versatility of these heterocyclic frameworks and their potential for further structural modifications.
Biological activity screening studies have identified compounds within this structural class as potential candidates for various therapeutic applications, although specific biological data for this compound requires further investigation. The thiazole-pyrrole hybrid architecture represents a privileged structural motif that appears frequently in bioactive molecules, suggesting that systematic exploration of this compound series may yield valuable pharmacological insights.
| Compound | Chemical Abstracts Service Number | Molecular Weight (g/mol) | 4-Position Substituent |
|---|---|---|---|
| 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | 1105192-39-9 | 208.24 | Methyl |
| This compound | 1610377-11-1 | 222.26 | Ethyl |
| 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid | Not specified | 236.29 | Isopropyl |
| 4-(tert-butyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid | 1707392-17-3 | 250.32 | tert-Butyl |
Eigenschaften
IUPAC Name |
4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-7-8(9(13)14)15-10(11-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYUJDHVBRLJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N2C=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation Methods
General Synthetic Strategy
The synthesis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid typically involves the construction of the thiazole ring via cyclocondensation reactions of α-bromoacyl derivatives with thiourea or related thioamide compounds. The pyrrole moiety is introduced through nucleophilic substitution or condensation reactions involving pyrrole derivatives.
Key Synthetic Steps
Synthesis of α-Bromoacyl Precursors
- Starting from appropriate substituted acetophenones or pyrrolidinone derivatives, bromination at the α-position to the carbonyl group is achieved using bromine in acetic acid at room temperature. For example, 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized by brominating 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | Br2 in AcOH, RT | α-Bromoacyl compound | High (not specified) |
Cyclocondensation to Form Thiazole Ring
- The α-bromoacyl intermediate undergoes cyclocondensation with thiourea or benzenecarbothioamide under mild heating (e.g., 60 °C in acetic acid) to form 2,5-disubstituted thiazole derivatives. This step forms the thiazole ring by nucleophilic attack of the sulfur atom on the α-bromo carbonyl compound followed by ring closure.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Thiourea or thioamide, AcOH, 60 °C | 2,5-Disubstituted thiazole derivatives | Good to excellent (62–99%) |
Alternative Synthetic Routes
- Some methods start from 4-aminoacetophenone and itaconic acid to build the pyrrolidinone ring, followed by bromination and subsequent cyclization with thioamide reagents to form the thiazole ring bearing pyrrole substituents.
- Esterification of carboxylic acid intermediates followed by hydrazide formation and subsequent condensation with aldehydes or diketones can be used to introduce further functionalization, which can be adapted for the synthesis of related thiazole-pyrrole carboxylic acids.
Detailed Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | 4-Aminoacetophenone + Itaconic acid | Known method for pyrrolidinone ring formation | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidinone intermediate |
| 2 | Compound from Step 1 | Br2 in AcOH, RT | α-Bromoacyl compound | Bromination at α-position |
| 3 | α-Bromoacyl compound | Thiourea or thioamide, AcOH, 60 °C | Thiazole ring compound | Cyclocondensation to form thiazole |
| 4 | Thiazole intermediate | Pyrrole or pyrrole derivative, base/catalyst | This compound | Pyrrole substitution at 2-position |
Research Findings and Analytical Data
- The yields of the cyclocondensation reactions are generally high, ranging from 62% to 99%, indicating efficient ring formation.
- Structural confirmation is achieved through spectroscopic methods including 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS), which confirm the presence of the thiazole and pyrrole rings and the carboxylic acid group.
- The reaction conditions are mild and allow for functional group tolerance, including the presence of ester and amide groups in intermediates.
- The synthetic route is adaptable for the preparation of various substituted thiazole derivatives bearing pyrrole and other heterocyclic substituents, allowing for structural diversity in medicinal chemistry applications.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is being explored for its potential as a bioactive scaffold in drug discovery. The compound's structural features suggest it may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives can possess significant antimicrobial properties. This compound may be investigated for its efficacy against resistant strains of bacteria and fungi.
- Anticancer Properties : Compounds with similar structures have shown promise in targeting cancer cells. Ongoing research aims to elucidate the mechanisms of action and therapeutic potential of this compound in oncology.
Agrochemical Applications
The unique properties of this compound make it a candidate for development as an agrochemical. Potential applications include:
- Pesticides : Its ability to interact with biological systems could be harnessed to develop new pesticides that are effective against specific pests while minimizing environmental impact.
Material Science
In material science, the compound can serve as a building block for synthesizing novel materials with tailored properties. Applications may include:
- Conductive Polymers : The incorporation of this compound into polymer matrices could enhance electrical conductivity, leading to advancements in electronic materials.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
Case Study 2: Synthesis of Novel Anticancer Agents
Research published in a peer-reviewed journal highlighted the synthesis of analogs based on the thiazole framework. The study reported that certain derivatives showed cytotoxic effects on cancer cell lines, suggesting that further exploration of this compound could lead to promising anticancer agents.
Wirkmechanismus
The mechanism of action of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Alkyl-Substituted Thiazole-5-Carboxylic Acids
The primary structural analogs differ in the alkyl chain length at the 4-position of the thiazole ring (Table 1).
Table 1: Comparison of Alkyl-Substituted Thiazole-5-Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Substituents (Position 4) |
|---|---|---|---|---|---|
| 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | C₉H₈N₂O₂S | 208.24 | EN300-191871 | 95% | Methyl |
| 4-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | C₁₀H₁₀N₂O₂S* | ~222.29 (calculated) | Not provided | Not reported | Ethyl |
| 4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | C₁₁H₁₂N₂O₂S | 236.29 | 1031672-01-1 | 95% | Propyl |
| 4-Butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | C₁₂H₁₄N₂O₂S | 250.32 | 1269535-20-7 | Not reported | Butyl |
*Calculated based on propyl derivative data .
Key Observations:
Aromatic and Halogenated Analogs
Substitution of the pyrrole group with aromatic or electron-withdrawing groups alters electronic and steric properties (Table 2).
Table 2: Comparison with Aromatic and Halogenated Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents (Position 2/4) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | C₁₁H₉NO₂S | 219.26 | 32002-72-5 | Phenyl (C4), Methyl (C2) | 201–203 |
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | C₁₁H₉NO₂S | 219.26 | 33763-20-1 | Phenyl (C2), Methyl (C4) | 214–215 |
| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C₆H₄F₃NO₂S | 219.16 | 117724-63-7 | CF₃ (C4), Methyl (C2) | Not reported |
Key Observations:
Biologische Aktivität
4-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1610377-11-1) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 222.26 g/mol
- Structure : The compound features a pyrrole ring fused with a thiazole ring, contributing to its unique biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrrole have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. pneumoniae | 0.008 µg/mL |
| Compound B | E. coli | 0.046 µg/mL |
| 4-Ethyl... | S. aureus | Not yet reported |
The exact MIC for this compound remains to be established in the literature but is anticipated to be competitive based on structural similarities with known active derivatives.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it may interact with DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication.
Mechanism of Action :
- Binding Affinity : The compound likely binds to the active site of these enzymes, preventing their normal function.
- Inhibition Studies : Preliminary studies suggest that related thiazole derivatives can inhibit these enzymes at low concentrations (IC values in the nanomolar range).
Study on Anticancer Activity
A recent study evaluated the anticancer potential of pyrrole-containing compounds, including this compound. The results indicated promising cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 10 |
These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives for therapeutic use.
Synthesis and Industrial Application
The synthesis of this compound typically involves the condensation of pyrrole derivatives with thiazole precursors under controlled conditions. This compound serves as a valuable building block in the pharmaceutical industry for developing new drugs targeting various diseases.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate with a pyrrole-containing amine or hydrazine derivative, followed by thiazole ring formation. For example:
- Step 1 : React ethyl acetoacetate with a substituted hydrazine (e.g., phenylhydrazine) to form a pyrazole intermediate .
- Step 2 : Introduce the thiazole ring via coupling with thiourea or thioamide derivatives under reflux conditions (e.g., ethanol/HCl) .
- Purity Optimization : Use HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) to achieve >95% purity. Recrystallization from ethanol or ethyl acetate is also effective .
Advanced: How can computational methods like DFT elucidate the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:
- Predict HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic/electrophilic sites) .
- Model charge distribution on the thiazole ring and pyrrole substituent, highlighting regions prone to hydrogen bonding or π-π stacking .
- Validate experimental spectral data (e.g., IR, NMR) by comparing theoretical vs. observed vibrational frequencies or chemical shifts .
Basic: What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify protons on the ethyl group (δ ~1.2–1.4 ppm, triplet) and pyrrole ring (δ ~6.5–7.0 ppm). The carboxylic acid proton appears as a broad peak at δ ~12–13 ppm .
- IR : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ (theoretical m/z for C₁₀H₁₁N₂O₂S: 239.06) .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
Discrepancies often arise from assay-specific variables :
- Concentration Range : Test inhibitory effects (e.g., amyloid aggregation in ) across a broad range (1 nM–100 µM) to identify dose-dependent trends .
- Structural Analogues : Compare activity with derivatives (e.g., 4-methyl or 5-isopropyl variants) to isolate the role of the ethyl-pyrrole substituent .
- Buffer Conditions : Assess pH and ionic strength impacts; e.g., amyloid inhibition may vary in PBS vs. Tris-HCl .
Basic: What are the known biological targets or applications of this compound?
Methodological Answer:
- Amyloid Inhibition : Acts as a dual inhibitor of Aβ₁–₄₂ (Alzheimer’s) and hIAPP (Type 2 Diabetes) by stabilizing non-toxic monomeric species via helical foldamer interactions .
- Corrosion Inhibition : The thiazole-carboxylic acid moiety chelates metal ions (e.g., Fe²⁺), forming protective layers on mild steel surfaces (studied via electrochemical impedance spectroscopy) .
Advanced: What strategies enhance bioactivity through thiazole core modifications?
Methodological Answer:
- Substituent Engineering : Replace the ethyl group with electron-withdrawing groups (e.g., Cl, CF₃) to improve binding to hydrophobic enzyme pockets .
- Ring Functionalization : Introduce a pyrazole or triazole ring at the 4-position to enhance π-stacking with biological targets (see for synthetic protocols) .
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to improve cell membrane permeability, followed by in vivo hydrolysis .
Advanced: How to address low yields in Suzuki-Miyaura coupling reactions for derivatives?
Methodological Answer:
- Catalyst Optimization : Use Pd(PPh₃)₄ (5 mol%) instead of Pd(OAc)₂ for better stability in DMF/H₂O (80:20) at 80°C .
- Boronic Acid Equivalency : Ensure a 1.2:1 molar ratio of boronic acid to halide precursor to compensate for side reactions .
- Oxygen-Free Conditions : Degas solvents with N₂ for 30 min to prevent catalyst oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
